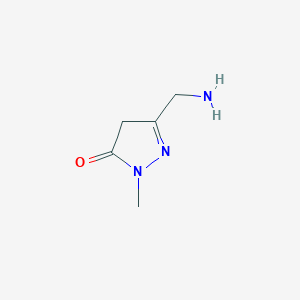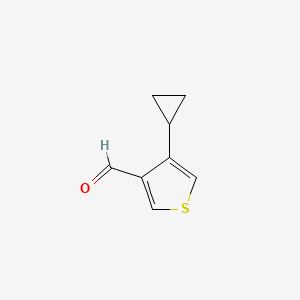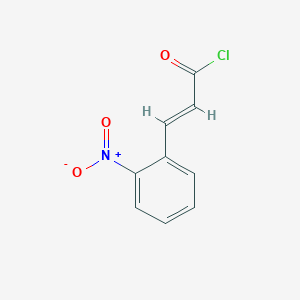
(2E)-3-(2-Nitrophenyl)acryloyl chloride
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Nitrobenzenesulfenyl Chloride is used as a reagent for N-protection as N-2-nitrophenylsulfenyl (Nps) derivatives, in amino acids and peptides, and nucleosides . Another study reported the synthesis of nucleosides containing a photolabile 2-(2-nitrophenyl)propoxycarbonyl group .科学的研究の応用
Protein Conjugation
(R. Roy et al., 1991) explored the transformation of glycosyl chloride into p-nitrophenyl glycosides, which were then reduced and N-acryloylated to afford Michael acceptors. These acceptors reacted with amine functions of proteins, indicating potential applications in protein conjugation.
Polymerization for Material Synthesis
A study by (K. F. Shuhaibar & H. Pasch, 1991) involved the esterification of 1(2-nitrophenylazo)2,3-dihydroxynaphthalene and its derivatives with acryloyl chloride. This process led to the synthesis of acryloyloxyazo monomers, used in copolymerization with styrene, indicating utility in polymeric material synthesis.
Detection of Nitro Compounds
(Hui Zhou et al., 2014) developed acrylate monomers with aggregation-induced emission characteristics by treating 4-(1,2,2-triphenylvinyl)phenol with acryloyl chloride. The resultant polymers showed potential as fluorescence sensors for nitroaromatic explosives, suggesting an application in nitro compound detection.
Synthesis of Antimicrobial Compounds
The work of (H. Saikachi & Keizo Suzuki, 1958) focused on the synthesis of 3-(5-nitro-2-furyl) acrylamides, demonstrating their potential in creating antimicrobial agents.
Photocrosslinking in Polymer Chemistry
(J. Suresh et al., 2016) synthesized various compounds using acryloyl chloride, leading to the development of photocrosslinkable polymers. This indicates potential applications in advanced polymer chemistry, particularly in areas requiring light-responsive materials.
Synthesis of High Molecular-Weight Polymers
A study by (Xue Jiang et al., 2014) demonstrated the synthesis of acrylamide monomers using acryloyl chloride, leading to the creation of high molecular-weight polymers with tunable properties, relevant in polymer science.
作用機序
Target of Action
The primary target of (2E)-3-(2-Nitrophenyl)acryloyl chloride is a primary amine initiator . This compound is used as a photoprotecting group to cage the primary amine initiator .
Mode of Action
(2E)-3-(2-Nitrophenyl)acryloyl chloride, also known as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), interacts with its target by acting as a photoprotecting group . Upon UV irradiation, the NPPOC photocages undergo quantitative deprotection, which activates the primary amine initiator .
Biochemical Pathways
The activation of the primary amine initiator leads to the polymerization of N-carboxyanhydrides (NCAs) . This process affords access to a vast array of synthetic polypeptides with tunable molecular weights, functionalities, and architectures .
Pharmacokinetics
The compound’s ability to undergo quantitative deprotection upon uv irradiation suggests that its bioavailability may be influenced by light exposure .
Result of Action
The result of the action of (2E)-3-(2-Nitrophenyl)acryloyl chloride is the controlled polymerization of NCAs . This leads to the synthesis of synthetic polypeptides with high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers .
Action Environment
The action of (2E)-3-(2-Nitrophenyl)acryloyl chloride is influenced by environmental factors such as light and the presence of a base . UV irradiation is necessary for the deprotection of NPPOC photocages, and the addition of a small equivalence of base enhances the control of the polymerization process .
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFCQNBXNFITF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263260 | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Nitrophenyl)acryloyl chloride | |
CAS RN |
141236-47-7 | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141236-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)
![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)


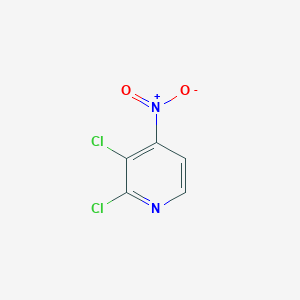
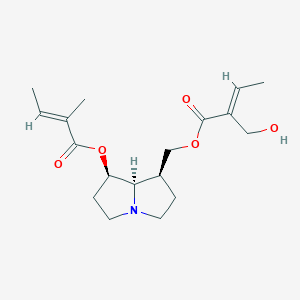

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)
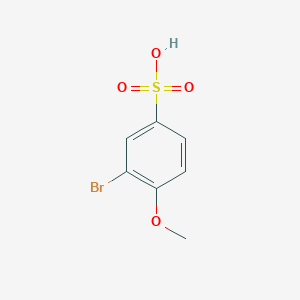
![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)
